

An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Chloro-6-(trifluoromethyl)nicotinaldehyde
Cat. No.:	B1473350

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

In the landscape of contemporary drug discovery and agrochemical development, fluorinated heterocyclic compounds have emerged as a cornerstone for innovation. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. Among these fluorinated building blocks, **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** stands out as a particularly valuable intermediate. Its unique arrangement of a reactive aldehyde group, a strategically positioned chlorine atom, and an electron-withdrawing trifluoromethyl group on a pyridine ring offers a versatile platform for the synthesis of complex and biologically active molecules. This guide provides a comprehensive technical overview of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**, from its fundamental properties to its synthesis and applications, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

CAS Number: 1060807-48-8[\[1\]](#)[\[2\]](#)

Synonyms:

- 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde[1][2]
- 4-Chloro-5-formyl-2-(trifluoromethyl)pyridine[1][2]

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₃ ClF ₃ NO	[2][3]
Molecular Weight	209.553 g/mol	[2][3]
Appearance	White to off-white solid	[3]
Purity	Typically ≥95%	[1]

Note: Specific physical properties such as melting and boiling points are not consistently reported across public sources. Researchers should verify these properties for their specific batch of the compound.

Structural Representation

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Objective: To synthesize **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** from a suitable precursor.

Materials:

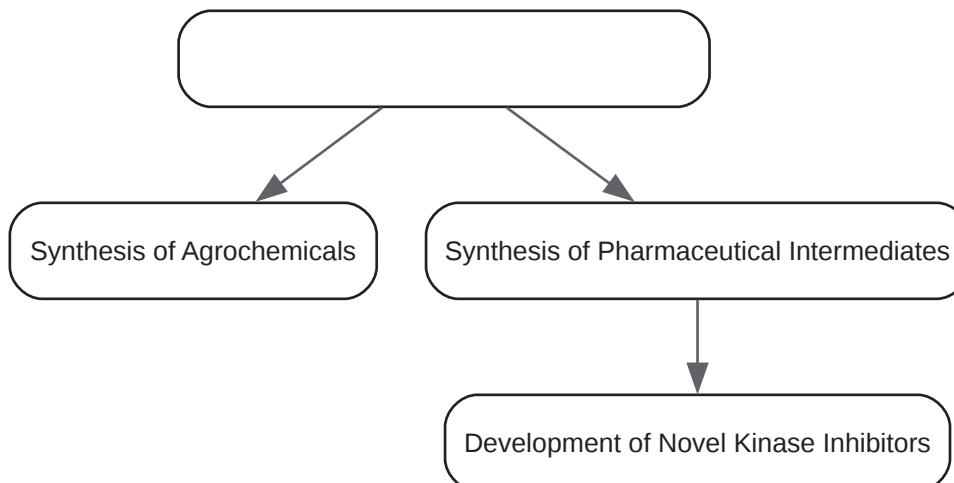
- Precursor (e.g., a chlorinated pyridine derivative)
- Trifluoromethylating agent
- Oxidizing agent
- Appropriate solvents
- Standard laboratory glassware and equipment

Procedure:

- Trifluoromethylation: A chlorinated pyridine precursor is reacted with a suitable trifluoromethylating agent in an appropriate solvent. The reaction conditions (temperature, pressure, catalyst) are critical and depend on the chosen reagent.
- Purification: The resulting intermediate is purified using standard techniques such as column chromatography or recrystallization.
- Introduction of the Aldehyde: The purified intermediate is then converted to the aldehyde. This can be achieved through various methods, such as the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.
- Final Purification: The crude **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** is purified to the desired level, typically by column chromatography or recrystallization, to yield the final product as a solid.

Applications in Research and Drug Development

The true value of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethyl group can enhance the biological activity and pharmacokinetic profile of a drug candidate.


Role as a Key Intermediate

This compound serves as a crucial starting material in multi-step syntheses. The aldehyde group is a versatile functional handle for forming new carbon-carbon and carbon-nitrogen bonds, while the chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions.

Synthesis of Bioactive Molecules

Derivatives of trifluoromethylpyridines have been investigated for a range of therapeutic areas, including:

- Agrochemicals: Many modern pesticides and herbicides incorporate the trifluoromethylpyridine scaffold to enhance their efficacy and stability. [4]* Pharmaceuticals: The unique properties conferred by the trifluoromethyl group make it a desirable feature in drug candidates. Several approved drugs and numerous clinical candidates contain this moiety. [4]

[Click to download full resolution via product page](#)

Caption: Key application areas of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**.

Hazard Identification

- Health Hazards: May cause skin, eye, and respiratory irritation. [1]* Physical Hazards: Not classified as a significant fire risk, but containers may burn. [5]

Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. [6][7]* Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Skin Protection: Wear appropriate protective gloves and a lab coat. [6] * Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][7]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [6]* Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [6]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. [6]* Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. [6]

Conclusion and Future Outlook

4-Chloro-6-(trifluoromethyl)nicotinaldehyde is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups provides a powerful platform for the creation of novel molecules with potential applications in both the pharmaceutical and agrochemical industries. As the demand for more sophisticated and effective chemical entities continues to grow, the importance of key intermediates like this one will undoubtedly increase. Further research into novel synthetic routes and applications of **4-Chloro-6-(trifluoromethyl)nicotinaldehyde** is warranted and promises to unlock new avenues for scientific discovery.

References

- Apollo Scientific. (n.d.). 4-Chloro-6-(trifluoromethyl)
- Fisher Scientific. (2024, March 30).
- Fisher Scientific. (2015, February 10).

- Apollo Scientific. (n.d.). Methyl 4-chloro-6-(trifluoromethyl)
- ECHEMI. (n.d.). 4-chloro-6-fluoronicotinaldehyde SDS.
- The Royal Society of Chemistry. (2013).
- Frontier Specialty Chemicals. (n.d.). 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde.
- ChemScene. (n.d.). 1005171-96-9 | 6-Chloro-4-(trifluoromethyl)nicotinaldehyde.
- CymitQuimica. (n.d.). 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde.
- Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. *Journal of Pesticide Science*.
- Apollo Scientific. (n.d.). 1060807-48-8 Cas No. | **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**.
- PubChem. (n.d.). 6-Chloro-4-(trifluoromethyl)nicotinic acid.
- Noah Technologies Corporation. (n.d.). **4-Chloro-6-(trifluoromethyl)nicotinaldehyde**, 95% Purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1060807-48-8 Cas No. | 4-Chloro-6-(trifluoromethyl)nicotinaldehyde | Apollo [store.apolloscientific.co.uk]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Chloro-6-(trifluoromethyl)pyridine-3-carboxaldehyde, 4-C... [cymitquimica.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)nicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1473350#4-chloro-6-trifluoromethyl-nicotinaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com